molecular formula C10H8Cl2O2 B13726345 2,3-Dichloro-5-methylcinnamic acid

2,3-Dichloro-5-methylcinnamic acid

Cat. No.: B13726345
M. Wt: 231.07 g/mol
InChI Key: NVNYUPNYXYVHDR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by two chlorine atoms at the 2- and 3-positions of the aromatic ring and a methyl group at the 5-position.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,3-dichloro-5-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-9(13)14)10(12)8(11)5-6/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

NVNYUPNYXYVHDR-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2,3-Dichloro-5-methylcinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The presence of chlorine atoms and the methyl group on the phenyl ring can enhance its binding affinity to specific targets, leading to increased biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dichloro-5-methylcinnamic acid with three structurally related compounds identified in the evidence (Table 1).

Table 1: Comparative Analysis of this compound and Analogs

Compound Name (CAS No.) Structural Features Similarity Score* Key Functional Groups Potential Applications
This compound 2,3-Cl; 5-CH₃; cinnamic acid backbone Reference Carboxylic acid, halogenated aryl Antimicrobial, enzyme inhibition
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (A157376) 2,3-Cl; dihydropyridine ring; ester group 0.96 Dihydropyridine, methoxycarbonyl Calcium channel modulation
3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (A268185) 2,3-Cl; dihydropyridine; dual ester groups 0.89 Ester, dihydropyridine Cardiovascular therapeutics
Methyl 5-chloro-1H-indole-3-carboxylate (A521473) Indole backbone; Cl at position 5; methyl ester 0.86 Indole, ester Fluorescent probes, antibiotics

*Similarity scores calculated based on structural overlap (0–1 scale).

Key Findings :

Electronic and Steric Effects: The 2,3-dichloro substitution in this compound introduces strong electron-withdrawing effects, enhancing its reactivity in electrophilic substitutions compared to non-halogenated cinnamic acids.

Bioactivity Divergence :

  • While this compound’s carboxylic acid group may favor interactions with enzymes or receptors, A157376’s dihydropyridine core is associated with calcium channel blockade, a feature absent in cinnamic acid derivatives .

Solubility and Stability :

  • The methyl ester in A521473 improves lipid solubility compared to the free carboxylic acid in this compound, influencing pharmacokinetic profiles. However, the dichlorophenyl group in A268185 may reduce aqueous solubility due to increased hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.